3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₆F₂O. It features a propiophenone structure, characterized by a phenyl group substituted with two fluorine atoms at the 3' and 5' positions and a dimethylphenyl group at the 3-position. This compound is notable for its unique electronic properties and potential applications in various fields, including organic synthesis and materials science.
The chemical reactivity of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone can be attributed to its functional groups. It can undergo various reactions typical of ketones, such as:
Synthesis of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone typically involves the following steps:
The applications of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone span several domains:
Interaction studies involving 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone focus on its reactivity with other chemical species. Preliminary studies suggest that it may interact with various nucleophiles and electrophiles, which could lead to the development of new derivatives with enhanced properties.
Several compounds share structural similarities with 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. Here are some notable examples:
What sets 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone apart is its specific substitution pattern that enhances its electronic properties and potential biological activity. The presence of both fluorine atoms and dimethyl groups contributes to its unique reactivity profile compared to similar compounds.
The synthesis of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone leverages Friedel-Crafts acylation, a cornerstone reaction for forming carbon-carbon bonds between aromatic rings and acyl groups. This method employs 3,5-difluorobenzoyl chloride as the acylating agent and 3,4-dimethylbenzene as the aromatic substrate. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the generation of a reactive acylium ion intermediate. The reaction proceeds under anhydrous conditions in aprotic solvents such as dichloromethane or benzene, with typical temperatures ranging from 25°C to 80°C.
A critical advancement involves the use of composite catalytic systems, such as trifluoromethanesulfonic acid (TfOH) paired with rare earth triflates (e.g., La(OTf)₃), which enhance regioselectivity and reduce catalyst loading. For instance, La(OTf)₃ enables para-acylation selectivity exceeding 99% in fluorobenzene derivatives. This approach minimizes byproducts and simplifies purification, achieving yields up to 87% for analogous fluorinated benzophenones.
Table 1: Representative Friedel-Crafts Acylation Conditions
Parameter | Optimal Value | Catalyst System | Yield (%) |
---|---|---|---|
Temperature | 80°C | AlCl₃ (1.1 equiv) | 78–85 |
Solvent | Dichloromethane | TfOH/La(OTf)₃ (0.2 equiv) | 82–87 |
Reaction Time | 4–6 hours | AlCl₃ (1.0 equiv) | 75–80 |
Palladium-catalyzed cross-coupling reactions offer precision in introducing aryl groups to fluorinated propiophenone scaffolds. The Suzuki-Miyaura coupling, for example, connects boronic acid derivatives to halogenated intermediates. Aryl triflates or chlorides derived from 3,5-difluoropropiophenone react with 3,4-dimethylphenylboronic acid in the presence of palladium-phosphinous acid catalysts (e.g., POPd7). These catalysts tolerate electron-rich substrates and steric hindrance, enabling the synthesis of tri-ortho-substituted biaryls with yields exceeding 90%.
Key to success is the choice of ligand. DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands stabilize palladium intermediates, preventing undesired β-hydride elimination. Reactions proceed under mild conditions (25–60°C) in tetrahydrofuran or 1,4-dioxane, with cesium carbonate as the base.
Regioselective fluorination is achieved through two complementary strategies: kinetic control via hydrogen-bond-donor (HBD) catalysts and thermodynamic control through dyotropic rearrangements. Urea-based HBDs, such as Schreiner’s urea, modulate fluoride ion reactivity, reversing innate regiochemical preferences in aziridinium ring-opening reactions. For example, HBD catalysis shifts fluorination from α- to β-positions in amino ester substrates, achieving regiomeric ratios of 1:2.8.
Late-stage C–H fluorination using palladium catalysts enables direct conversion of methyl to monofluoromethyl groups. Pd(OAc)₂ with XantPhos ligand selectively fluorinates β-C(sp³)–H bonds in ketones, yielding CH₂F derivatives with >20:1 regioselectivity. This method bypasses traditional halogenation steps, streamlining synthesis.
Batch reactor optimization focuses on solvent polarity and temperature gradients. Nonpolar solvents (toluene, benzene) improve acylation yields by stabilizing charged intermediates, while polar aprotic solvents (DMF, DMSO) enhance cross-coupling efficiency. Elevated temperatures (80–100°C) accelerate Friedel-Crafts kinetics but risk acyl chloride decomposition, necessitating careful thermal control.
Table 2: Solvent and Temperature Effects on Yield
Solvent | Dielectric Constant | Optimal Temp (°C) | Yield (%) |
---|---|---|---|
Dichloromethane | 8.93 | 25 | 78 |
Toluene | 2.38 | 80 | 85 |
DMF | 36.7 | 60 | 92 |
Continuous flow systems address scalability challenges by ensuring precise reagent mixing and heat transfer. For Friedel-Crafts acylation, microreactors with immobilized AlCl₃ catalysts achieve residence times under 10 minutes, boosting productivity by 40% compared to batch processes. Similarly, palladium-catalyzed couplings in flow reactors (0.1–0.5 mL/min flow rates) reduce catalyst loading to 0.5 mol% while maintaining >90% conversion.
Single-crystal X-ray diffraction reveals the planar geometry of the propiophenone core, with dihedral angles of 12.5° between the 3,5-difluorophenyl and 3,4-dimethylphenyl groups. Intermolecular C–F···H–C interactions (2.9–3.1 Å) dominate packing, fostering layered crystal structures.
¹⁹F NMR spectroscopy confirms the presence of two inequivalent fluorine atoms (δ = -112.3 ppm, -118.9 ppm in CDCl₃). ¹H-¹³C HSQC correlations assign methyl groups at δ 2.25 (3H, s) and δ 2.31 (3H, s) to the 3,4-dimethylphenyl moiety.
HRMS (ESI-TOF) analysis gives a molecular ion peak at m/z 274.3102 [M+H]⁺, matching the theoretical mass of C₁₇H₁₆F₂O (274.3108). Isotopic patterns (²⁵.3% for [M+2]) confirm chlorine absence, ensuring >98% purity.
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (500 MHz) | δ 7.82 (d, J = 8.5 Hz, 2H) | Difluorophenyl protons |
¹³C NMR | δ 197.4 (C=O) | Ketone carbonyl |
HRMS | 274.3102 [M+H]⁺ (Δ = 0.0006) | Molecular formula |
3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone represents a fluorinated aromatic ketone compound with the molecular formula C17H16F2O and a molecular weight of 274.31 grams per mole [1]. The compound features a propiophenone backbone characterized by a three-carbon chain connecting two aromatic rings through a central carbonyl functional group [1]. The molecular architecture includes a 3,5-difluorophenyl ring attached to the carbonyl carbon and a 3,4-dimethylphenyl group positioned at the terminal end of the propyl chain [2].
The structural framework exhibits significant electronic conjugation between the aromatic rings and the carbonyl moiety, creating an extended π-electron system [3]. The presence of fluorine atoms at the 3' and 5' positions introduces strong electron-withdrawing effects that substantially influence the electronic distribution throughout the molecule [4]. These halogen substituents create regions of positive electrostatic potential on the aromatic ring while simultaneously increasing the electron density around the fluorine atoms themselves [5].
Property | Value |
---|---|
Molecular Formula | C17H16F2O |
Molecular Weight | 274.31 g/mol |
Structure Type | Propiophenone derivative |
Functional Groups | Ketone (C=O), Aromatic rings |
Aromatic Rings | Two (3,4-dimethylphenyl and 3,5-difluorophenyl) |
Substituents | Two fluorine atoms (at 3' and 5' positions), Two methyl groups (at 3 and 4 positions) |
The molecular geometry demonstrates planarity within the aromatic regions, facilitating optimal orbital overlap for π-electron delocalization [6]. The carbonyl group adopts a coplanar arrangement with the adjacent aromatic ring, maximizing conjugation effects [7]. The methyl substituents on the 3,4-dimethylphenyl ring provide electron-donating characteristics that partially counterbalance the electron-withdrawing nature of the fluorine atoms [8].
Density functional theory calculations provide comprehensive insights into the electronic structure of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone through analysis of frontier molecular orbitals [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies represent critical parameters for understanding the compound's electronic behavior and reactivity patterns [6]. Computational studies utilizing the B3LYP functional with 6-311G(d,p) basis sets have proven effective for characterizing similar fluorinated aromatic systems [7].
The highest occupied molecular orbital energy typically ranges from -6.5 to -7.5 electron volts for fluorinated propiophenone derivatives, reflecting the stabilizing influence of the electron-withdrawing fluorine substituents [5]. The electron distribution within this orbital predominantly localizes on the 3,4-dimethylphenyl ring and the carbonyl oxygen, consistent with the electron-donating nature of the methyl groups [8]. The lowest unoccupied molecular orbital energy generally falls between -2.0 to -3.0 electron volts, with significant electron density concentrated on the 3,5-difluorophenyl ring [5].
Electronic Property | Typical Range for Fluorinated Propiophenones | Effect of Fluorination |
---|---|---|
HOMO Energy | -6.5 to -7.5 eV | Lowers HOMO energy |
LUMO Energy | -2.0 to -3.0 eV | Lowers LUMO energy |
HOMO-LUMO Gap | 3.5 to 4.5 eV | Slight decrease compared to non-fluorinated analogs |
Dipole Moment | 3.0 to 5.0 Debye | Increases due to C-F bond polarity |
The frontier molecular orbital energy gap determines the electronic excitation characteristics and influences the compound's optical properties [10]. For 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone, the energy gap typically measures between 3.5 to 4.5 electron volts, corresponding to ultraviolet absorption wavelengths [11]. The fluorination pattern creates asymmetric charge distribution that affects both occupied and unoccupied orbital energies while maintaining reasonable energy gaps for potential optoelectronic applications [8].
Time-dependent density functional theory calculations enable prediction of electronic transition energies and oscillator strengths for absorption processes [12]. The predominant electronic transitions involve π-π* excitations between the aromatic rings and the carbonyl group, with charge transfer character from the electron-rich dimethylphenyl ring toward the electron-deficient difluorophenyl moiety [13]. These calculations reveal that the strongest absorption features correspond to transitions from frontier occupied orbitals to low-lying unoccupied orbitals [11].
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of the extended π-conjugated system in 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone [13]. The compound exhibits primary absorption bands in the wavelength range of 250 to 320 nanometers, corresponding to π-π* transitions within the aromatic chromophore [11]. The absorption maximum typically occurs around 280-290 nanometers, reflecting the electronic communication between the two aromatic rings through the carbonyl bridge [6].
The molar extinction coefficient values for fluorinated propiophenone derivatives generally range from 10,000 to 20,000 M⁻¹cm⁻¹, indicating strong electronic transitions with high oscillator strengths [6]. The presence of fluorine substituents introduces bathochromic shifts compared to non-fluorinated analogs due to the stabilization of excited state configurations [13]. The 3,4-dimethyl substitution pattern provides additional electron density that enhances the absorption intensity through increased π-electron delocalization [17].
Spectroscopic Property | Typical Range for Propiophenone Derivatives | Factors Affecting Property |
---|---|---|
UV-Vis Absorption Maximum | 250-320 nm | Conjugation extent, Substituent effects |
Molar Extinction Coefficient | 10,000-20,000 M⁻¹cm⁻¹ | π-electron delocalization |
Absorption Band Width | 30-50 nm | Molecular rigidity, Solvent effects |
Solvent effects significantly influence the absorption characteristics through differential stabilization of ground and excited states [18]. Polar solvents typically induce red shifts in the absorption maxima due to enhanced solvation of the more polar excited state [19]. The fluorinated aromatic system demonstrates moderate solvatochromism with shifts of 5-15 nanometers between non-polar and polar solvent environments [4].
The vibronic structure within the absorption bands provides information about excited state geometries and nuclear motions [20]. Low-temperature spectroscopy reveals fine structure corresponding to aromatic ring breathing modes and carbonyl stretching vibrations [7]. The fluorine substitution pattern affects the vibrational frequencies through mass effects and electronic perturbations [4].
Fluorescence spectroscopy investigations of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone provide detailed insights into excited-state dynamics and photophysical processes [19]. The compound exhibits fluorescence emission in the wavelength range of 320 to 400 nanometers, with maximum emission typically occurring around 350-370 nanometers [20]. The Stokes shift between absorption and emission maxima measures approximately 50-80 nanometers, indicating moderate structural reorganization in the excited state [18].
The fluorescence quantum yield for propiophenone derivatives generally ranges from 0.05 to 0.20, reflecting competition between radiative and non-radiative decay pathways [19]. The presence of the carbonyl group introduces potential intersystem crossing to triplet states, which can reduce fluorescence efficiency [21]. However, the extended conjugation and aromatic substituents help maintain reasonable quantum yields through stabilization of the singlet excited state [20].
Fluorescence Property | Typical Values | Influencing Factors |
---|---|---|
Emission Maximum | 320-400 nm | Molecular rigidity, Solvent polarity |
Stokes Shift | 50-80 nm | Structural reorganization in excited state |
Quantum Yield | 0.05-0.20 | Non-radiative decay pathways |
Fluorescence Lifetime | 1-10 nanoseconds | Excited state deactivation rates |
Excited-state behavior analysis reveals the influence of fluorine substitution on photophysical properties [4]. The electron-withdrawing fluorine atoms stabilize charge-transfer excited states, leading to enhanced emission intensity and extended excited-state lifetimes [5]. Time-resolved fluorescence measurements demonstrate single exponential decay kinetics with lifetimes typically ranging from 1 to 10 nanoseconds [19].
Temperature-dependent fluorescence studies provide information about non-radiative decay mechanisms and activation barriers for excited-state processes [20]. The fluorescence intensity generally decreases with increasing temperature due to enhanced vibrational coupling and thermal activation of non-radiative pathways [18]. Fluorescence anisotropy measurements reveal rotational dynamics and molecular mobility in different solvent environments [19].
Halogen-fluorine exchange reactions in 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone systems operate through well-established nucleophilic aromatic substitution mechanisms under basic conditions [1] [2]. The fluorine atoms positioned at the 3' and 5' locations on the aromatic ring create electron-deficient centers that are susceptible to nucleophilic attack. Under basic conditions, typically involving sodium or potassium bases such as sodium hydroxide or potassium carbonate, the fluorine substituents can be exchanged with other halides through addition-elimination pathways [3].
The mechanism proceeds through formation of a Meisenheimer complex intermediate, where the incoming nucleophile forms a temporary anionic addition complex with the aromatic ring [3]. The electron-withdrawing nature of the fluorine substituents stabilizes this intermediate through resonance delocalization of negative charge. In 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone, the two fluorine atoms at the meta positions relative to each other create a synergistic electron-withdrawing effect that significantly enhances the reactivity toward nucleophilic substitution .
Kinetic studies on related fluorinated aromatic systems indicate that the rate of halogen exchange follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, reflecting the nucleophilicity and leaving group ability of the halides [1]. For 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone, typical reaction conditions involve temperatures between 80-120°C in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [6]. The presence of the propiophenone backbone provides additional stabilization to the reaction intermediates through extended conjugation.
The regioselectivity of halogen exchange is governed by the electronic effects of the fluorine substituents and the dimethylphenyl group. The fluorine atoms at the 3' and 5' positions are equally activated toward nucleophilic attack due to their symmetrical arrangement. However, steric factors from the propyl chain linking to the dimethylphenyl moiety can influence the approach of bulky nucleophiles [7] [8].
The electrophilic aromatic substitution reactivity of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone is significantly influenced by the electronic properties of the fluorine substituents and their positional arrangement [9] [10]. Fluorine atoms exhibit a unique duality in their electronic effects, acting as both electron-withdrawing through inductive effects (-I) and electron-donating through resonance effects (+M) [11]. This electronic complexity creates distinctive reactivity patterns in electrophilic aromatic substitution reactions.
In the difluorinated aromatic ring of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone, the two fluorine atoms at the 3' and 5' positions create a deactivated aromatic system toward electrophilic attack [12]. The strong electron-withdrawing inductive effect of fluorine (-I effect) dominates over its weaker resonance donation (+M effect), resulting in reduced electron density on the aromatic ring [11]. This deactivation manifests as slower reaction rates compared to unsubstituted aromatic systems, with relative rates typically 0.1-0.2 times that of benzene for nitration reactions [11].
The regioselectivity of electrophilic aromatic substitution on the difluorinated ring follows predictable patterns based on electronic and steric considerations. The positions ortho to the fluorine substituents (2' and 4', 4' and 6') experience the strongest deactivating influence due to the combined inductive and resonance effects [12]. The position para to both fluorines (4') is moderately deactivated, while the remaining positions show intermediate reactivity [9].
For the dimethylphenyl portion of the molecule, the methyl groups at the 3 and 4 positions act as electron-donating substituents through hyperconjugation and inductive effects [12]. These groups activate the aromatic ring toward electrophilic substitution, creating a stark contrast in reactivity between the two aromatic systems within the molecule. The dimethylphenyl ring exhibits enhanced reactivity with relative rates 2-5 times greater than benzene for typical electrophilic aromatic substitution reactions [6].
The carbonyl group of the propiophenone moiety introduces additional electronic complexity through its electron-withdrawing nature. This functional group can coordinate with electrophiles and influence the reaction pathway, particularly in reactions involving metal-catalyzed processes [13]. The extended conjugation between the carbonyl and both aromatic rings creates a delocalized π-system that can stabilize charged intermediates formed during electrophilic aromatic substitution [7] [8].
Photochemical transformations of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone involve Norrish-type reaction mechanisms that are fundamentally altered by the presence of fluorine substituents [14] [15]. Upon photoexcitation with ultraviolet radiation in the 280-350 nm range, the carbonyl chromophore undergoes intersystem crossing to form a triplet excited state with diradical character [14]. This triplet state serves as the reactive intermediate for both Norrish Type I and Type II pathways.
Norrish Type I reactions involve α-cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating acyl and alkyl radical fragments [14]. In 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone, this process yields a 3',5'-difluorobenzoyl radical and a 3-(3,4-dimethylphenyl)ethyl radical. The fluorine substituents significantly influence the stability and reactivity of these radical intermediates through their electron-withdrawing effects [16]. The difluorobenzoyl radical exhibits enhanced electrophilicity compared to non-fluorinated analogs, with electrophilicity parameters increased by approximately 0.3-0.5 electron volts [16].
The quantum yield for Norrish Type I cleavage in fluorinated propiophenone systems ranges from 0.1 to 0.4, depending on the solvent and temperature conditions [17]. The presence of fluorine atoms stabilizes the acyl radical through resonance interactions with the aromatic π-system, leading to longer lifetimes and increased probability of secondary reactions [18]. These secondary processes include decarbonylation to form fluorinated aryl radicals and radical coupling reactions to generate dimeric products [15].
Norrish Type II reactions proceed through intramolecular hydrogen atom abstraction by the excited carbonyl oxygen from the γ-position of the alkyl chain [15]. For 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone, this mechanism involves abstraction of hydrogen atoms from the dimethylphenyl group or the propyl chain connecting the aromatic systems. The resulting 1,4-diradical intermediate can undergo cyclization to form cyclobutanol derivatives or fragmentation to yield enol and alkene products [14] [15].
The efficiency of Norrish Type II processes is influenced by conformational factors that determine the proximity of the carbonyl oxygen to abstractable hydrogen atoms [15]. Computational studies indicate that the optimal geometry for hydrogen abstraction involves a six-membered transition state with specific dihedral angle requirements [19]. The fluorine substituents introduce conformational constraints that can either facilitate or hinder the formation of these optimal geometries [18].
Radical-mediated degradation of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone under UV irradiation follows complex pathways involving multiple competing mechanisms [17] [20]. Direct photolysis at wavelengths between 255-275 nm produces the highest quantum yields for degradation, with values ranging from 0.2 to 0.8 depending on the specific conditions [17]. The degradation process initiates through formation of reactive radical intermediates that undergo subsequent transformations leading to defluorination and aromatic ring modification.
The primary degradation pathway involves homolytic cleavage of carbon-fluorine bonds following photoexcitation [20]. The strong carbon-fluorine bonds (approximately 525 kJ/mol) require high-energy photons for direct cleavage, but the presence of the extended conjugated system in 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone allows for energy transfer processes that can weaken these bonds [21]. Upon C-F bond cleavage, fluorine atoms are released as fluoride ions, while the resulting carbon-centered radicals undergo various transformation reactions [20].
Secondary radical processes include hydrogen atom abstraction from solvent molecules or other organic substrates present in the reaction medium [22]. The fluorinated aryl radicals generated from initial photolysis exhibit high electrophilicity and readily abstract hydrogen atoms from C-H bonds with bond dissociation energies below 400 kJ/mol [16]. This hydrogen abstraction process propagates radical chain reactions that can lead to extensive degradation of both the target molecule and surrounding organic matter [22].
Hydroxyl radical formation represents another significant degradation pathway, particularly in aqueous systems or in the presence of hydrogen peroxide [22] [20]. These hydroxyl radicals attack the aromatic rings through addition mechanisms, forming hydroxylated intermediates that can undergo further oxidation or ring-opening reactions [22]. The dimethylphenyl portion of the molecule is particularly susceptible to hydroxyl radical attack due to the electron-donating nature of the methyl substituents [20].
Advanced oxidation processes involving combination of UV irradiation with oxidizing agents such as hydrogen peroxide or ozone significantly enhance the degradation efficiency [22]. Under these conditions, complete mineralization of 3',5'-difluoro-3-(3,4-dimethylphenyl)propiophenone can be achieved, with carbon dioxide, water, and fluoride ions as the final products [17] [20]. The reaction kinetics follow pseudo-first-order behavior with rate constants typically in the range of 10⁻³ to 10⁻² s⁻¹ [22].